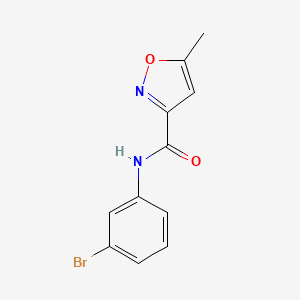

N-(3-bromophenyl)-5-methyl-3-isoxazolecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(3-bromophenyl)-5-methyl-3-isoxazolecarboxamide often involves multistep reactions, including the formation of isoxazole rings and subsequent functionalization. While the specific synthesis of this compound is not detailed in the provided literature, related synthetic routes suggest the potential use of bromophenyl precursors, isoxazole formation through cycloaddition reactions, and subsequent carboxamide functionalization (Sarlo, Fabbrini, & Renzi, 1966).

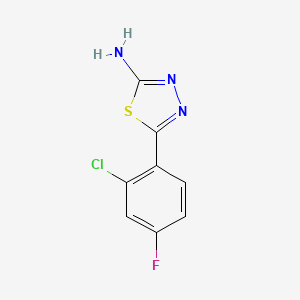

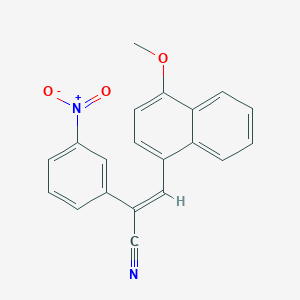

Molecular Structure Analysis

The molecular structure of this compound, while not directly reported, can be inferred from related compounds. Isoxazole rings, bromophenyl groups, and carboxamide functionalities are common in various chemical entities, and their arrangements significantly influence the compound's properties. Crystal structure analysis, spectroscopic methods, and computational studies are typically employed to elucidate such structures and have been extensively applied in related compounds (Anuradha et al., 2014).

Chemical Reactions and Properties

Compounds with isoxazole rings, such as this compound, often participate in various chemical reactions, including nucleophilic substitutions facilitated by the bromophenyl group and reactions involving the carboxamide functionality. The presence of an isoxazole ring can also influence the compound's reactivity towards electrophilic and nucleophilic agents, making it a versatile intermediate in organic synthesis (Yu et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes like succinate dehydrogenase . Succinate dehydrogenase plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells .

Mode of Action

Compounds with similar structures have been found to inhibit their target enzymes, preventing them from catalyzing their respective reactions . This inhibition can lead to changes in cellular metabolism and potentially induce cell death.

Pharmacokinetics

Similar compounds have been found to have good absorption and distribution profiles . The metabolism and excretion of these compounds can vary, affecting their bioavailability and overall effectiveness .

Result of Action

Similar compounds have been found to induce cell death by disrupting crucial cellular processes such as energy production .

properties

IUPAC Name |

N-(3-bromophenyl)-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-7-5-10(14-16-7)11(15)13-9-4-2-3-8(12)6-9/h2-6H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCZSBDFRGMCFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5698478.png)

![1-[2-(benzylthio)benzoyl]piperidine](/img/structure/B5698480.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B5698501.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5698509.png)

![5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5698517.png)

![4-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5698525.png)

![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5698541.png)

![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B5698558.png)